REACTION_CXSMILES
|
C([C:3]1[CH:7]=[CH:6][S:5][CH:4]=1)=O.[N+:8]([CH2:11][CH3:12])([O-:10])=[O:9].[CH2:13](N)CCC.C(O)(=O)C>>[N+:8]([C:11]([CH3:13])=[CH:12][C:6]1[S:5][CH:4]=[CH:3][CH:7]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CSC=C1
|
Name
|
nitroethane
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
25.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After two hours the mixture is cooled
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with copious amounts of water
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(=CC=1SC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |